2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol
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Overview
Description
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol is an organic compound that features a cyclohexylamino group and a fluorophenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclohexylamine, followed by reduction. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethanone.
Reduction: Formation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethane.
Substitution: Formation of 2-(Cyclohexylamino)-1-(2-substituted phenyl)ethan-1-ol.
Scientific Research Applications
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The cyclohexylamino group can interact with amino acid residues in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-1-phenylethan-1-ol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethan-1-ol: The fluorine atom is in a different position, potentially altering its chemical and biological properties.
Uniqueness
2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This unique structure may confer distinct advantages in terms of potency and selectivity in various applications.
Properties
IUPAC Name |
2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWNTOMOOZOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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